Benzyl 3-aminoazetidine-1-carboxylate

Beschreibung

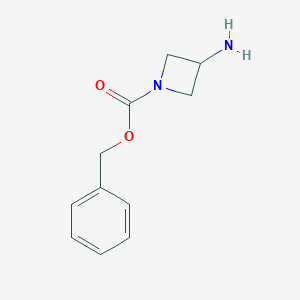

Structure

2D Structure

Eigenschaften

IUPAC Name |

benzyl 3-aminoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYBBTZXKIYFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585747 | |

| Record name | Benzyl 3-aminoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112257-20-2 | |

| Record name | Phenylmethyl 3-amino-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112257-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-aminoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoazetidine, N1-CBZ-protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

Benzyl 3-aminoazetidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Antidepressant Activity

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential antidepressant effects. Research has shown that compounds with similar structural characteristics have been effective in modulating serotonin and norepinephrine levels, which are crucial for mood regulation .

Anticancer Properties

Recent investigations have highlighted the compound's potential anticancer properties. In vitro studies demonstrated that derivatives of azetidine compounds could induce apoptosis in various cancer cell lines. For instance, a related compound showed significant induction of caspase-3 activity, which is a marker for apoptosis .

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets such as enzymes or receptors. The azetidine ring structure may facilitate binding to these targets, leading to modulation of their activity. This action could be particularly relevant in the context of neurotransmitter systems and cancer cell proliferation pathways .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | Potential antidepressant and anticancer properties | |

| Benzyl 3-(methylamino)azetidine-1-carboxylate | Enhanced lipophilicity; studied for M4 receptor modulation | |

| Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | Hydroxymethyl group may influence solubility and reactivity |

This table illustrates how variations in substituents can affect the biological activity and pharmacological potential of azetidine derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of azetidine derivatives:

- Antidepressant Effects : A study highlighted that azetidine derivatives could enhance serotonin levels in animal models, suggesting a pathway for developing new antidepressants .

- Anticancer Activity : Research indicated that specific azetidine derivatives induced apoptosis in cancer cells through caspase activation, demonstrating their potential as anticancer agents .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds revealed varying absorption rates and bioavailability profiles, emphasizing the need for further optimization in drug development .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : Approximately 206.24 g/mol

- Structure : Characterized by a four-membered nitrogen-containing heterocycle (azetidine) and a carboxylate group, which enhances its reactivity and potential for further functionalization.

Medicinal Chemistry Applications

Benzyl 3-aminoazetidine-1-carboxylate has garnered attention for its potential as a core structure in drug discovery. The following applications have been noted:

- Antimicrobial Agents : Research indicates that this compound can be modified to develop new antimicrobial agents, leveraging its biological activity against various pathogens.

- Cholinesterase Inhibitors : A study published in the Journal of Organic Chemistry highlighted its use in synthesizing novel cholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease.

- Enzyme Inhibitors : Investigations into its application as an inhibitor for enzymes involved in different diseases, such as kinases and other therapeutic targets, have shown promising results.

Case Studies

| Study Reference | Application | Findings |

|---|---|---|

| Journal of Organic Chemistry | Cholinesterase Inhibitors | Successful synthesis of inhibitors leading to significant biological activity. |

| Medicinal Chemistry Research | Antimicrobial Development | Modifications led to compounds with enhanced efficacy against resistant strains. |

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Functionalized Azetidines : It acts as a precursor for synthesizing various functionalized azetidines, which are prevalent in bioactive molecules and natural products. The presence of the amine group allows further functionalization through coupling reactions.

- Diverse Synthetic Routes : Several synthetic methods have been developed for preparing this compound, including the use of coupling reactions that facilitate the introduction of diverse functionalities onto the azetidine scaffold.

Interaction Studies

Research on the interaction of this compound with biological macromolecules has provided insights into its mechanism of action:

- Binding Affinities : Initial studies suggest notable binding affinities with various targets, indicating potential therapeutic uses. Understanding these interactions is crucial for optimizing the compound's efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at the 3-Position

Key analogs of benzyl 3-aminoazetidine-1-carboxylate differ in the functional group at the 3-position of the azetidine ring. These modifications significantly alter chemical reactivity, solubility, and biological interactions.

Reactivity Insights:

- Amino Group: The -NH₂ group in this compound enables reactions such as reductive amination, acylation, and Suzuki-Miyaura couplings (e.g., palladium-catalyzed arylations, as seen in tert-butyl analogs ).

- Oxo Group : The ketone in benzyl 3-oxoazetidine-1-carboxylate is reactive toward Grignard reagents, hydrazines, and Wittig reactions, making it a precursor for spirocyclic or fused-ring systems .

- Hydroxy Group : The hydroxyl derivative exhibits hydrogen-bonding capacity, influencing solubility in polar solvents. It may undergo oxidation to the ketone or serve as a chiral center in asymmetric catalysis .

Ring Size and Heteroatom Variations

Compounds with pyrrolidine (5-membered) or piperidine (6-membered) rings, such as benzyl 3-methoxy-1-pyrrolidinecarboxylate (CAS 130403-95-1), highlight the impact of ring size on conformational flexibility and steric effects:

Vorbereitungsmethoden

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Triethylamine (TEA) or sodium bicarbonate serves as the base to neutralize HCl generated during the reaction. A molar ratio of 1:1.2 (3-aminoazetidine:Cbz-Cl) ensures complete conversion.

Example Protocol:

Challenges and Solutions

-

Side Reactions: Over-alkylation or ring-opening can occur if temperature exceeds 10°C.

-

Mitigation: Strict temperature control and incremental addition of Cbz-Cl.

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.

Hydrolysis and Esterification of Azetidine Derivatives

An alternative approach involves synthesizing the compound from pre-functionalized azetidine precursors. For example, 1-benzylazetidine-3-carbonitrile (CAS 112257-20-2) can be hydrolyzed to the corresponding carboxylic acid, followed by esterification with benzyl alcohol.

Step 1: Hydrolysis of Nitrile to Carboxylic Acid

Step 2: Esterification with Benzyl Alcohol

Data Table: Comparison of Hydrolysis-Esterification Methods

| Parameter | Hydrolysis Step | Esterification Step |

|---|---|---|

| Temperature | 100°C | 110°C |

| Time | 8 h | 12 h |

| Catalyst | H₂SO₄ | H₂SO₄ |

| Solvent | H₂O | Toluene |

| Yield | 85% | 70% |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Key modifications include:

Continuous Flow Reactors

Salt Formation for Stability

Waste Management

-

Byproducts: HCl, unreacted Cbz-Cl.

-

Neutralization: NaOH scrubbing systems.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Cbz Protection | 85 | 95 | High | Moderate |

| Hydrolysis-Esterification | 70 | 90 | Moderate | Low |

| Industrial Flow Process | 90 | 98 | High | High |

The direct Cbz protection method is favored for its simplicity and scalability, whereas the hydrolysis-esterification route offers flexibility for derivative synthesis.

Emerging Methodologies and Innovations

Enzymatic Catalysis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzyl 3-aminoazetidine-1-carboxylate, and what experimental parameters critically influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl analogs (e.g., tert-butyl 3-aminoazetidine-1-carboxylate) are synthesized using Boc-protected intermediates followed by deprotection . Key parameters include reaction temperature (optimized between 0–25°C to prevent ring strain-induced side reactions), solvent polarity (e.g., dichloromethane for SN2 reactions), and stoichiometric control of benzylating agents (e.g., benzyl chloroformate). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the product .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodology : Use spectroscopic techniques:

- NMR : Compare H and C spectra with tert-butyl analogs (e.g., δ 4.47–5.74 ppm for benzyl protons, δ 50–60 ppm for azetidine carbons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~235) and fragmentation patterns consistent with azetidine ring stability .

- X-ray Crystallography : Resolve crystal structures using SHELX software to verify bond angles and stereochemistry .

Q. What purification strategies are recommended for removing by-products like unreacted benzyl halides?

- Methodology : Employ liquid-liquid extraction (e.g., aqueous NaHCO3 to remove acidic impurities) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Refer to SDS guidelines for azetidine derivatives: use PPE (gloves, goggles), work in a fume hood due to volatility, and store under inert gas (N2/Ar) to prevent oxidation. Emergency procedures include immediate rinsing for skin contact and neutralization of spills with vermiculite .

Advanced Research Questions

Q. How can synthetic protocols be optimized to achieve >95% enantiomeric purity in this compound derivatives?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes). Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or polarimetry. Kinetic resolution during crystallization (e.g., using (S)-mandelic acid) can enhance purity .

Q. What challenges arise in crystallographic analysis of azetidine derivatives, and how are they addressed?

- Methodology : Azetidine rings exhibit puckering, complicating structure determination. Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and SHELXL refinement with restraints for bond distances/angles. For twinned crystals, apply Hooft/Y parameterization in SHELX .

Q. How does this compound function as a building block in medicinal chemistry?

- Methodology : The compound’s strained ring enhances conformational rigidity, making it valuable for probing enzyme active sites (e.g., kinase inhibitors). Coupling with boronic acids (Suzuki-Miyaura) or acryloyl chlorides (Michael addition) introduces pharmacophores. Assess bioactivity via in vitro assays (e.g., IC50 measurements against target proteins) .

Q. How can contradictory data on reaction yields be resolved in scalable synthesis?

- Methodology : Apply design-of-experiments (DoE) to isolate variables (e.g., catalyst loading, temperature). Use response surface modeling (RSM) to optimize conditions. For example, uniform experimental design (UED) identified molar ratio (acid:alcohol) as the dominant factor in analogous ester syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.